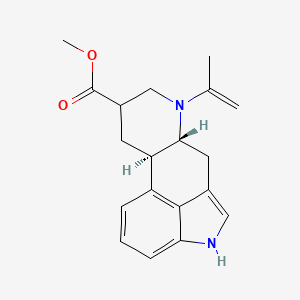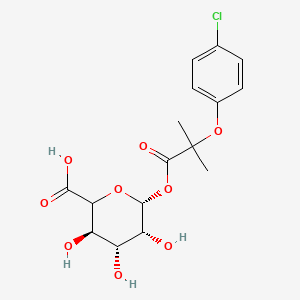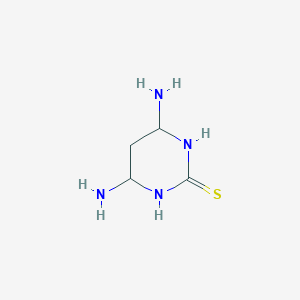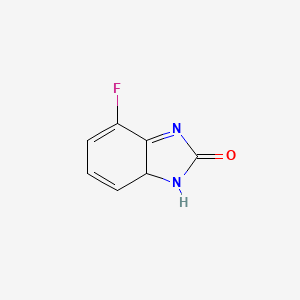
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is a chemical compound belonging to the ergoline family. This compound is known for its structural complexity and is a metabolite of cabergoline, a dopamine D2-receptor agonist . It has significant applications in various fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- involves multiple steps. One common method includes the alkylation of ergoline derivatives with propenyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and hyperprolactinemia.
Mecanismo De Acción
The mechanism of action of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- primarily involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the modulation of neurotransmitter release and various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cabergoline: A dopamine D2-receptor agonist with similar structural features.
Bromocriptine: Another ergoline derivative with dopamine agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease and has a similar mechanism of action.
Uniqueness
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is unique due to its specific propenyl substitution, which imparts distinct pharmacological properties compared to other ergoline derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl (6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-11(2)21-10-13(19(22)23-3)7-15-14-5-4-6-16-18(14)12(9-20-16)8-17(15)21/h4-6,9,13,15,17,20H,1,7-8,10H2,2-3H3/t13?,15-,17-/m1/s1 |
Clave InChI |
FVCJBAZOSCOEGJ-RJPUVWTNSA-N |
SMILES isomérico |
CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
SMILES canónico |
CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)

![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)


![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)

![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
